7-(3-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for the purification of intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their biological activity.
Thieno[3,2-d]pyrimidine derivatives: These compounds also feature a fused bicyclic structure and have similar chemical properties.
Uniqueness
4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C30H28ClN5 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5/c1-21-8-6-12-25(16-21)35-15-14-34(18-22(35)2)29-28-27(23-9-4-3-5-10-23)19-36(30(28)33-20-32-29)26-13-7-11-24(31)17-26/h3-13,16-17,19-20,22H,14-15,18H2,1-2H3 |
InChI Key |
CNFLOLIVPDKFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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